molecular formula C11H15BO4S B6306425 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid CAS No. 1187591-40-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B6306425
CAS No.: 1187591-40-7
M. Wt: 254.11 g/mol
InChI Key: YYTPBHAOYSFFMW-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is an organoboron compound that features a thiophene ring substituted with a carboxylic acid group and a boronic ester group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed borylation of thiophene-2-carboxylic acid with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its aromatic nature.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

Compared to similar compounds, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both a boronic ester and a carboxylic acid group on the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis. The thiophene ring also imparts distinct electronic properties, making it valuable in the development of electronic and optoelectronic materials.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)7-5-6-17-8(7)9(13)14/h5-6H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTPBHAOYSFFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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